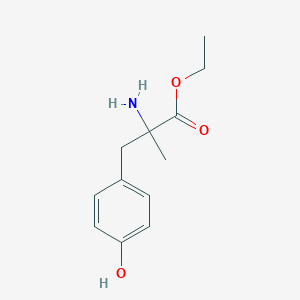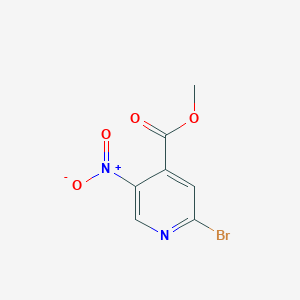
Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H17NO3. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a hydroxyphenyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Direcciones Futuras
The future directions for the study of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate and similar compounds are promising. For instance, recent strategies in the synthesis of thiophene derivatives highlight the potential for further exploration and development of these compounds . Additionally, the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives suggest potential future directions in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the amino group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the ethyl ester group.
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the methyl group.
Uniqueness
Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is unique due to the presence of both the ethyl ester and the methyl group, which can influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications.
Propiedades
IUPAC Name |
ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBRGLHBHNJNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2760781.png)

![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2760783.png)
![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)
![3-[3-(methylamino)propyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2760785.png)
![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2760789.png)
![2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2760790.png)
![N,4-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2760791.png)

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)

![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)
